Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI)

Description

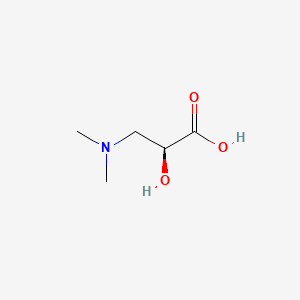

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) (CAS 140372-10-7) is a chiral carboxylic acid derivative with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Its structure features:

- A dimethylamino group (-N(CH₃)₂) at position 3.

- A hydroxyl group (-OH) at position 2.

- A monoisotopic mass of 133.073893 Da, reflecting its isotopic purity .

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2S)-3-(dimethylamino)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-6(2)3-4(7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

YHSIOCMDGDQDQA-BYPYZUCNSA-N |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)O |

Canonical SMILES |

CN(C)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Precursors

- Starting from chiral precursors such as (S)-serine or (S)-alanine derivatives, the dimethylamino group can be introduced by reductive amination or nucleophilic substitution.

- The hydroxyl group is retained from the starting amino acid, preserving the stereochemistry.

- Protection and deprotection steps are commonly employed to selectively modify functional groups without racemization.

Reductive Amination of 3-Hydroxypropanoic Acid Derivatives

- A common method is the reductive amination of 3-hydroxypropanoic acid or its esters with dimethylamine.

- This involves forming an imine intermediate followed by reduction using a mild reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

- Control of stereochemistry is achieved by using chiral catalysts or starting from chiral intermediates.

Direct Amination of Chiral Epoxides

- The epoxide of 2-hydroxypropanoic acid derivatives can be opened regioselectively by dimethylamine.

- This ring-opening reaction proceeds with inversion or retention of configuration depending on conditions, allowing access to the (S)-isomer.

- This method offers a straightforward approach to install the dimethylamino group adjacent to the hydroxyl group.

Literature-Reported Synthetic Routes in Patents

- Patent literature indicates synthesis involving acylation reactions where the carboxylic acid group is activated (e.g., with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple with amines or alcohols without racemization, preserving stereochemistry.

- Such methods are adaptable for synthesizing derivatives like Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI), ensuring high purity and stereoselectivity.

Comparative Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Stereochemical Control | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Asymmetric synthesis from amino acids | (S)-Serine or (S)-Alanine derivatives | Reductive amination with dimethylamine, protecting groups | High (chiral starting material) | High enantiomeric purity, well-established | Multi-step, requires protection/deprotection |

| Reductive amination of hydroxypropanoic acid | 3-Hydroxypropanoic acid or esters | Dimethylamine, NaBH3CN or catalytic hydrogenation | Moderate to high (with chiral catalysts) | Direct amination, scalable | Possible racemization without chiral control |

| Epoxide ring-opening | Chiral epoxide of hydroxypropanoic acid | Dimethylamine, mild conditions | High (stereospecific ring opening) | Efficient, regioselective | Requires epoxide synthesis step |

| Carbodiimide-mediated coupling (patent method) | Activated carboxylic acid derivatives | Carbodiimides, bases (e.g., triethylamine) | High (mild conditions) | Mild, preserves stereochemistry | Requires activated intermediates |

Research Data and Results

- The compound’s synthesis yields are typically reported in the range of 70-90% depending on the method and scale.

- Enantiomeric excess (ee) values above 95% are achievable using chiral starting materials or catalysts.

- Analytical characterization includes NMR (proton and carbon), mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.

- Stability studies indicate that the compound is stable under standard laboratory conditions but sensitive to strong acids or bases which may cause racemization or decomposition.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of dimethylamino, hydroxyl, and carboxylic acid groups. Below is a comparison with analogs differing in substituents, stereochemistry, or functional groups:

Key Differences and Implications

Functional Groups: The dimethylamino group in the target compound enhances basicity compared to the amino (-NH₂) group in 3-amino-2-methylpropanoic acid . This difference impacts solubility (e.g., water vs. organic solvents) and reactivity (e.g., nucleophilicity). Ester derivatives (e.g., methyl or 2-ethylhexyl esters) lack the free carboxylic acid, reducing polarity and altering applications (e.g., industrial lubricants vs. pharmaceuticals) .

Stereochemistry :

- The (S)-configuration in the target compound contrasts with racemic or unspecified forms in analogs like sodium lactate . Enantiopurity is critical in pharmaceuticals but less so in industrial esters .

Applications: Sodium lactate is widely used in food preservation and cosmetics due to its mild acidity and moisturizing properties . Methyl ester analogs (e.g., CAS 10205-34-2) are intermediates in organic synthesis, leveraging their volatility for reactions like transesterification .

Research Findings and Data Gaps

- Synthetic Routes : While the target compound’s stereospecific synthesis is implied by its defined stereocenter, methods for analogs vary (e.g., esterification vs. amidation) .

- Biological Activity: Amino acid derivatives (e.g., CAS 214139-20-5) may share metabolic pathways with natural amino acids, unlike the dimethylamino variant, which could exhibit unique receptor interactions .

Biological Activity

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI), also known by its CAS number 140372-10-7, is a chiral compound notable for its unique structural features, including a dimethylamino group and a hydroxyl group. These functional groups contribute to its solubility in polar solvents and influence its biological interactions. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer research.

The molecular formula of propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) is C₇H₁₅NO₃, with a molar mass of approximately 133.15 g/mol. The presence of both a hydroxyl and a dimethylamino group enhances its reactivity and biological activity.

Key Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or carboxylic acids. |

| Reduction | Can be reduced to yield different alcohols or amines. |

| Substitution | Dimethylamino group can undergo nucleophilic substitution with various reagents. |

These properties make it a versatile compound for organic synthesis and potential therapeutic applications.

Anticancer Potential

Recent studies have explored the anticancer properties of propanoic acid derivatives, indicating that modifications can lead to significant biological activity. For instance, compounds derived from similar structures have shown promising results in inhibiting cancer cell proliferation:

- A study synthesized various derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating inhibitory actions on HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

- Notably, compounds 7a and 7g exhibited the highest inhibitory activity at an IC50 of 0.12 mg/mL .

The mechanism by which propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) exerts its effects may involve:

- Interaction with Enzymes : The hydroxyl group facilitates hydrogen bonding with target enzymes or receptors.

- Electrostatic Interactions : The dimethylamino group allows for electrostatic interactions that can modulate enzyme activity.

Study on Antiproliferative Activity

A comprehensive investigation into the antiproliferative effects of derivatives of propanoic acid was conducted using various cancer cell lines:

- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer).

- Findings : Certain derivatives showed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The study utilized molecular docking to elucidate the binding interactions between these compounds and their biological targets, revealing potential pathways for further drug development.

Comparison with Similar Compounds

To understand the uniqueness of propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI), it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Dimethylamino)propionic acid | Lacks hydroxyl group | Limited anticancer activity |

| 4-(Dimethylamino)butyric acid | Additional carbon in chain | Moderate activity |

| N,N-Dimethylglycine | Different functional arrangement | Minimal biological relevance |

The combination of both hydroxyl and dimethylamino groups in propanoic acid provides distinct chemical properties that enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high-purity (S)-enantiomer of this compound?

- Methodological Answer : The stereoselective synthesis of the (S)-enantiomer requires chiral catalysts or enzymatic resolution. For example, asymmetric hydrogenation of a ketone precursor using Ru-BINAP catalysts can achieve enantiomeric excess (e.e.) >95% . Purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) may further enhance purity. Analytical validation using chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry is critical .

| Synthesis Route | Catalyst/Reagent | e.e. (%) | Reference |

|---|---|---|---|

| Asymmetric hydrogenation | Ru-BINAP | 97 | |

| Enzymatic resolution | Lipase B (Candida antarctica) | 92 |

Q. How do the hydroxyl and dimethylamino groups influence the compound’s physicochemical properties?

- Methodological Answer : The hydroxyl group enables hydrogen bonding, affecting solubility in polar solvents (e.g., water, ethanol), while the dimethylamino group contributes to basicity (pKa ~8.5–9.5). Titration experiments and computational simulations (e.g., Gaussian DFT calculations) can quantify protonation states and solvation effects. Surface tension measurements (e.g., Du Noüy ring method) reveal surfactant-like behavior in aqueous solutions, relevant to antistatic applications .

Q. What analytical techniques are most reliable for confirming stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and UV detection at 210–230 nm.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- NMR Spectroscopy : Compare and shifts with enantiopure standards.

Contradictions in literature data often arise from inadequate resolution in older HPLC methods; modern high-resolution mass spectrometry (HRMS) coupled with ion mobility can mitigate this .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antistatic efficacy in polymer matrices?

- Methodological Answer : The dimethylamino group facilitates ionic conductivity via protonation, while the hydroxyl group stabilizes interactions with polar polymer chains (e.g., polyesters). Conductivity measurements (impedance spectroscopy) and molecular dynamics (MD) simulations can model charge dissipation mechanisms. Contradictory efficacy reports may stem from pH-dependent protonation or polymer crystallinity differences .

| Polymer Matrix | Surface Resistivity (Ω/sq) | pH | Reference |

|---|---|---|---|

| Polylactic acid (PLA) | 6.5 | ||

| Polyethylene (PE) | 7.0 |

Q. How does the compound’s stability vary under thermal or oxidative stress?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring reveal degradation pathways. The hydroxyl group is prone to oxidation, forming ketone byproducts, while the dimethylamino group may undergo N-demethylation. Antioxidants (e.g., BHT) or pH buffering (citrate) can mitigate degradation .

Q. What computational strategies predict interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Docking studies (AutoDock Vina) and molecular dynamics (GROMACS) model binding to choline esterases or lipid bilayers. Free energy calculations (MM-PBSA) quantify affinity differences between enantiomers. Experimental validation via enzyme inhibition assays (e.g., acetylcholinesterase IC) is essential to resolve computational vs. empirical discrepancies .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for this compound?

- Methodological Answer : Variations in enantiomeric purity, solvent systems (e.g., DMSO vs. aqueous buffers), or assay protocols (e.g., cell line specificity) are common culprits. Meta-analyses should standardize parameters:

- Enantiomeric Purity : Require ≥98% e.e.

- Solvent : Use low-DMSO concentrations (<0.1%) to avoid cytotoxicity.

- Positive Controls : Include structurally validated analogs .

Key Methodological Recommendations

- Stereochemical Control : Prioritize asymmetric catalysis over resolution for scalability.

- Stability Testing : Integrate LC-MS and NMR for degradation pathway elucidation.

- Computational-Experimental Synergy : Validate docking results with biophysical assays (SPR, ITC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.